Cas no 651055-83-3 (6-Phenanthridinamine, 8-(trifluoromethyl)-)

6-Phenanthridinamine, 8-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 6-Phenanthridinamine, 8-(trifluoromethyl)-
- 8-(trifluoromethyl)phenanthridin-6-amine
- DTXSID70438639
- 651055-83-3
- 6-amino-8-trifluoromethylphenanthridine
- AKOS040756273
- VBQYJKNVRUTAHL-UHFFFAOYSA-N
- SCHEMBL70616
- CHEMBL3290793
- PD094394
-
- インチ: InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19)
- InChIKey: VBQYJKNVRUTAHL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N
計算された属性
- せいみつぶんしりょう: 262.07187
- どういたいしつりょう: 262.07178278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91
6-Phenanthridinamine, 8-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69386-1mg |
6-Amino-8-trifluoromethylphenanthridine |
651055-83-3 | 98% | 1mg |
¥588.00 | 2022-04-26 | |
1PlusChem | 1P006SZH-1mg |
6-Phenanthridinamine, 8-(trifluoromethyl)- |
651055-83-3 | ≥98% | 1mg |
$65.00 | 2024-04-22 | |
A2B Chem LLC | AD16701-10mg |
6-Phenanthridinamine, 8-(trifluoromethyl)- |
651055-83-3 | ≥98% | 10mg |
$184.00 | 2024-04-19 | |
A2B Chem LLC | AD16701-5mg |
6-Phenanthridinamine, 8-(trifluoromethyl)- |
651055-83-3 | ≥98% | 5mg |
$105.00 | 2024-04-19 | |
1PlusChem | 1P006SZH-25mg |
6-Phenanthridinamine, 8-(trifluoromethyl)- |
651055-83-3 | ≥98% | 25mg |
$549.00 | 2024-04-22 | |
1PlusChem | 1P006SZH-5mg |
6-Phenanthridinamine, 8-(trifluoromethyl)- |
651055-83-3 | ≥98% | 5mg |
$165.00 | 2024-04-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69386-25mg |
6-Amino-8-trifluoromethylphenanthridine |
651055-83-3 | 98% | 25mg |
¥5972.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69386-10mg |
6-Amino-8-trifluoromethylphenanthridine |
651055-83-3 | 98% | 10mg |
¥3715.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69386-5mg |
6-Amino-8-trifluoromethylphenanthridine |
651055-83-3 | 98% | 5mg |
¥2395.00 | 2022-04-26 | |
Hello Bio | HB3729-5mg |
6-Amino-8-trifluoromethylphenanthridine |
651055-83-3 | >99% | 5mg |
£158 | 2024-07-19 |
6-Phenanthridinamine, 8-(trifluoromethyl)- 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
6-Phenanthridinamine, 8-(trifluoromethyl)-に関する追加情報
Introduction to 6-Phenanthridinamine, 8-(trifluoromethyl) and Its Significance in Modern Chemical Research
6-Phenanthridinamine, 8-(trifluoromethyl), with the CAS number 651055-83-3, is a compound of significant interest in the field of pharmaceutical and chemical research. This molecule, characterized by its phenanthridine core structure modified with an 8-(trifluoromethyl) group, has garnered attention due to its unique chemical properties and potential applications in drug development and material science.
The phenanthridine scaffold is a well-known motif in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets. The introduction of a trifluoromethyl group at the 8-position of the phenanthridine ring enhances the molecule's lipophilicity and metabolic stability, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their tunable electronic properties and improved pharmacokinetic profiles. The presence of the trifluoromethyl group in 6-Phenanthridinamine, 8-(trifluoromethyl) not only enhances its physicochemical properties but also opens up possibilities for its use in various applications, including agrochemicals and advanced materials.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of phenanthridine have shown potential in the development of anticancer agents, antimicrobial agents, and even neuroprotective compounds.
The synthesis of 6-Phenanthridinamine, 8-(trifluoromethyl) involves sophisticated organic transformations that highlight the compound's synthetic appeal. The trifluoromethylation reaction, a key step in its preparation, is a topic of extensive research due to its challenges and the high value of trifluoromethyl-containing compounds in the pharmaceutical industry. Advanced catalytic systems have been developed to facilitate this transformation efficiently and selectively.
Recent studies have also focused on understanding the electronic structure of this compound using computational methods. The trifluoromethyl group's electron-withdrawing nature significantly influences the molecule's reactivity and interaction with biological targets. By leveraging computational chemistry techniques such as density functional theory (DFT), researchers can predict and optimize the properties of 6-Phenanthridinamine, 8-(trifluoromethyl) for specific applications.
In addition to its pharmaceutical potential, 6-Phenanthridinamine, 8-(trifluoromethyl) has shown promise in material science applications. The unique electronic properties of fluorinated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into advanced materials could lead to novel devices with enhanced performance.
The role of CAS no651055-83-3 as a reference point for further research cannot be overstated. Its precise identification ensures that scientists around the world can reliably obtain and study this compound. This standardization is crucial for collaborative research efforts and for ensuring the reproducibility of experiments.
As our understanding of fluorinated compounds continues to grow, so does the potential for discoveries involving 6-Phenanthridinamine, 8-(trifluoromethyl). Ongoing research aims to uncover new synthetic pathways, explore its biological activity further, and develop innovative applications across multiple industries. The compound's versatility makes it a cornerstone in modern chemical research.
The future directions for research on this molecule are multifaceted. Investigations into its derivatives could reveal new therapeutic agents with improved efficacy and reduced side effects. Additionally, exploring its role in material science may lead to breakthroughs in next-generation electronic devices. The interdisciplinary nature of this research underscores the importance of compounds like 6-Phenanthridinamine, 8-(trifluoromethyl) in driving scientific progress.
In conclusion,6-Phenanthridinamine, 8-(trifluoromethyl) represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structure and properties make it a valuable asset for researchers seeking to develop innovative solutions to complex challenges. As our understanding deepens,CAS no651055-83-3 will continue to serve as a critical reference point for scientific exploration.
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